![molecular formula C13H14BrN3O B15272782 4-Bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide](/img/structure/B15272782.png)
4-Bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide is a synthetic organic compound with a complex structure that includes a bromine atom, a pyrrole ring, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of a pyrrole derivative followed by the introduction of the phenyl group through a coupling reaction. The final step involves the formation of the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it into an amine.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-Bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: It may be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 4-Bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as inhibiting a particular enzyme in a biochemical pathway.
Comparación Con Compuestos Similares
4-Bromo-1H-pyrrole-2-carboxamide: Similar structure but lacks the phenyl group.
N-{3-[(Methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide: Similar structure but lacks the bromine atom.
4-Bromo-N-phenyl-1H-pyrrole-2-carboxamide: Similar structure but lacks the methylamino group.
Uniqueness: 4-Bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide is unique due to the presence of both the bromine atom and the methylamino group, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C13H14BrN3O |
|---|---|
Peso molecular |
308.17 g/mol |
Nombre IUPAC |
4-bromo-N-[3-(methylaminomethyl)phenyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C13H14BrN3O/c1-15-7-9-3-2-4-11(5-9)17-13(18)12-6-10(14)8-16-12/h2-6,8,15-16H,7H2,1H3,(H,17,18) |
Clave InChI |
ZMOGEZRTUVBOCM-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC(=CC=C1)NC(=O)C2=CC(=CN2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


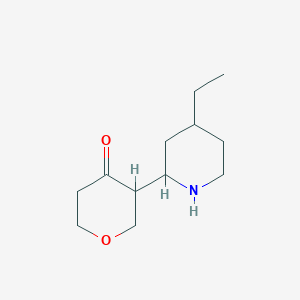
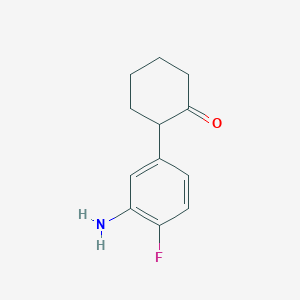
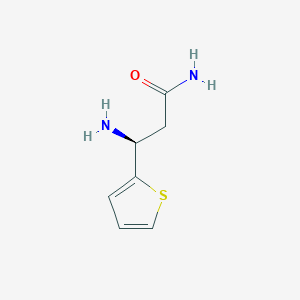
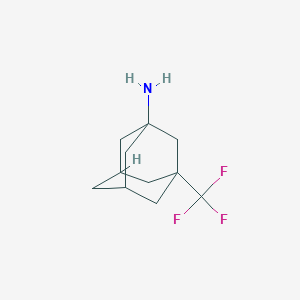
amine](/img/structure/B15272739.png)
![3-Bromo-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15272748.png)
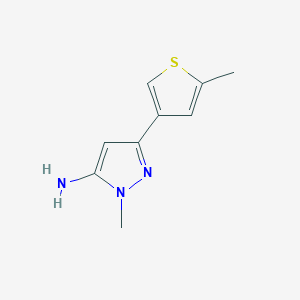
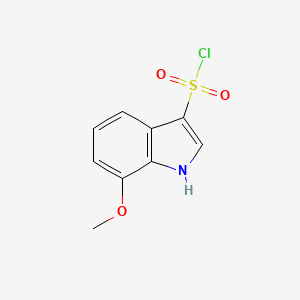
![3-Fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one](/img/structure/B15272763.png)
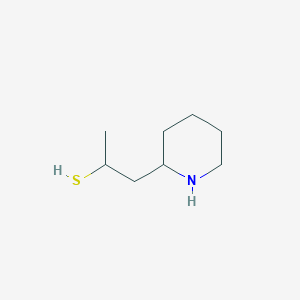
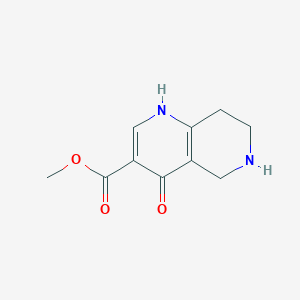
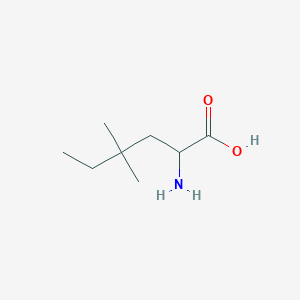
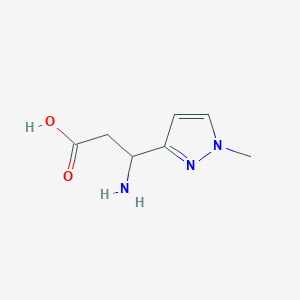
amine](/img/structure/B15272780.png)
